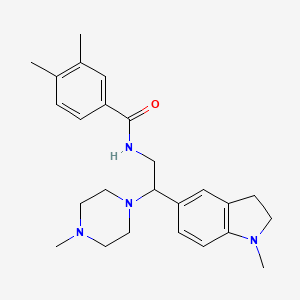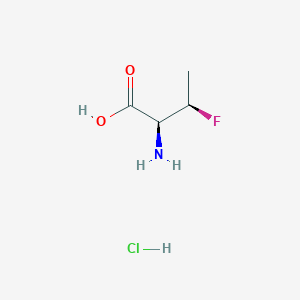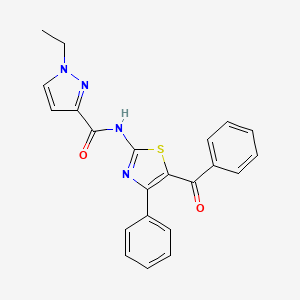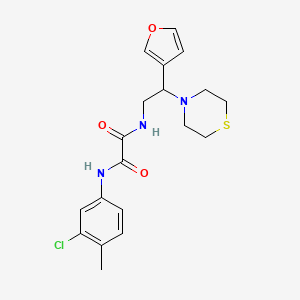
3,4-二甲基-N-(2-(1-甲基吲哚啉-5-基)-2-(4-甲基哌嗪-1-基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide" is a structurally complex molecule that may be related to the field of medicinal chemistry due to the presence of benzamide and piperazine moieties, which are often found in pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the synthesis and biological evaluation of related benzamide derivatives and the synthesis of new amides containing an N-methylpiperazine fragment are discussed, which can provide insights into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives, as reported in the first paper, involves the use of 4-aminophenazone, a non-steroidal anti-inflammatory drug, to create a series of substituted benzamides . The second paper describes the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which is achieved through reactions with 4-chlorobenzoyl chloride and other intermediates . These methods could potentially be adapted for the synthesis of "3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide" by incorporating the appropriate indolinyl and methylpiperazinyl substituents.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amide nitrogen. The substitution pattern on the benzene ring and the nature of the amide substituents can significantly influence the molecular conformation and, consequently, the biological activity of these compounds . Similarly, the structure of N-methylpiperazine amides is defined by the piperazine ring and its substitution, which can affect the compound's ability to interact with biological targets .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can involve interactions with various enzymes, as indicated by their screening against different types of alkaline phosphatases and ecto-5'-nucleotidases . The reactivity of N-methylpiperazine amides may include reactions with nucleophiles, as demonstrated by the synthesis of substituted benzamides through reactions with imidazole and quinolin-5-amine . These reactions are crucial for the modification of the molecular structure to achieve desired biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives and N-methylpiperazine amides are not explicitly detailed in the provided papers. However, it can be inferred that these properties would be influenced by factors such as the degree of substitution, the presence of electron-donating or electron-withdrawing groups, and the overall molecular geometry . These properties are essential for determining the solubility, stability, and bioavailability of the compounds, which are critical parameters in drug design and development.
科学研究应用
DNA 结合和染色
与合成染料 Hoechst 33258 相关的化合物牢固结合双链 B-DNA 的小沟,显示出对富含 AT 序列的特异性。这种结合特性使其成为细胞生物学中染色体和核染色有价值的工具,有助于分析核 DNA 含量和研究植物染色体。除了染色之外,Hoechst 衍生物还可用作放射保护剂和拓扑异构酶抑制剂,强调了它们在设计合理药物和理解 DNA 序列识别和结合机制方面的实用性 (Issar & Kakkar, 2013)。
抗菌支架潜力
苯并恶嗪类,包括苯并恶嗪酮和苯并恶唑啉酮,是具有潜在抗菌支架作用的特化代谢物。它们在植物防御生物威胁和化感作用中发挥作用。特别是 1,4-苯并恶嗪-3-酮骨架已被证明可用作设计新型抗菌化合物的有希望的支架,表明类似结构有可能被开发成有效的抗菌剂,用于对抗病原真菌和细菌 (de Bruijn, Gruppen, & Vincken, 2018)。
水处理中的生物污垢预防
在用于淡水供应的反渗透 (RO) 技术中,聚酰胺膜中的生物污垢预防是一项重大挑战。对非氧化杀菌剂的研究,包括 2,2-二溴-3-硝基丙酰胺 (DBNPA) 和 2-甲基-4-异噻唑啉-3-酮 (MIT),探讨了它们在预防生物污垢方面的功效。这些研究强调了寻找经济、环保和安全的防污剂以确保可持续供水的重要性,表明可以开发类似的化合物用于反渗透系统 (Da-Silva-Correa 等,2022)。
对化学合成和药物开发的见解
用于医疗应用的竞争性小分子抑制剂的设计和合成,例如抗血栓剂,说明了化学研究在药物开发中的重要性。例如,对 Xa 因子抑制剂的研究展示了从概念化到实现有效、选择性生物可利用抑制剂的进展,表明化学合成在医学科学进步中的关键作用 (Pauls, Ewing, & Choi-Sledeski, 2001)。
属性
IUPAC Name |
3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c1-18-5-6-22(15-19(18)2)25(30)26-17-24(29-13-11-27(3)12-14-29)20-7-8-23-21(16-20)9-10-28(23)4/h5-8,15-16,24H,9-14,17H2,1-4H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTJNTHLLYBNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538154.png)

![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)



![2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B2538170.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)
![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)


